![molecular formula C9H13NS B1422242 3-((Dimethylamino)methyl)benzenethiol hydrochloride CAS No. 128457-54-5](/img/structure/B1422242.png)
3-((Dimethylamino)methyl)benzenethiol hydrochloride
Overview
Description
Scientific Research Applications
Pharmaceutical Research
3-[(dimethylamino)methyl]benzenethiol: has been identified as a versatile compound in pharmaceutical research. It is used in the synthesis of various drugs and as an intermediate in the development of new medicinal compounds . For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in the treatment of pain .
Organic Synthesis
In the field of organic chemistry, 3-[(dimethylamino)methyl]benzenethiol serves as a building block for the synthesis of complex molecules. It is particularly useful in the preparation of carbodiimides, which are valuable reagents in peptide coupling reactions . Its role in the synthesis of disperse dyes for textile applications has also been documented .
Material Science
This compound exhibits unique properties that make it suitable for material science applications. It can be used in the development of advanced materials with specific optical or electronic properties. Its application in the synthesis of polymers and coatings that require precise chemical functionalities is of significant interest .
Analytical Chemistry
3-[(dimethylamino)methyl]benzenethiol: is utilized in analytical chemistry as a standard or reference material. It aids in the calibration of instruments and ensures the accuracy of analytical methods, particularly in chromatography and mass spectrometry .
Biopharma Production
The compound’s role in biopharmaceutical production is linked to its use in chromatography and mass spectrometry, which are critical for the purification and analysis of biological products. It helps in establishing protocols and ensuring product safety and efficacy .
Advanced Battery Science
In the realm of advanced battery science, 3-[(dimethylamino)methyl]benzenethiol may contribute to the development of new battery technologies. Its chemical properties could be harnessed to improve the performance and longevity of batteries, although specific applications in this field are still emerging .
Safety and Hazards
properties
IUPAC Name |
3-[(dimethylamino)methyl]benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIHHJOEIBCSIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Dimethylamino)methyl)benzenethiol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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